Cas no 2097930-15-7 (N-2-(2H-1,2,3-triazol-2-yl)ethyl-9H-xanthene-9-carboxamide)

N-2-(2H-1,2,3-triazol-2-yl)ethyl-9H-xanthene-9-carboxamide is a specialized organic compound featuring a xanthene core coupled with a triazole moiety via a carboxamide linker. This structure confers unique physicochemical properties, including enhanced stability and potential for selective binding interactions. The triazole group offers versatility for further functionalization, making it valuable in medicinal chemistry and materials science. Its rigid xanthene scaffold contributes to fluorescence properties, useful in imaging and sensing applications. The compound’s well-defined synthetic pathway ensures high purity and reproducibility, supporting its use in research and development. Its dual functionality makes it a promising candidate for targeted drug delivery and molecular probe design.
N-2-(2H-1,2,3-triazol-2-yl)ethyl-9H-xanthene-9-carboxamide structure
2097930-15-7 structure
Product Name:N-2-(2H-1,2,3-triazol-2-yl)ethyl-9H-xanthene-9-carboxamide
CAS No:2097930-15-7
MF:C18H16N4O2
MW:320.345243453979
CID:6573813
PubChem ID:121177147
Update Time:2025-10-24

N-2-(2H-1,2,3-triazol-2-yl)ethyl-9H-xanthene-9-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(2H-1,2,3-triazol-2-yl)ethyl-9H-xanthene-9-carboxamide
    • N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide
    • N-[2-(triazol-2-yl)ethyl]-9H-xanthene-9-carboxamide
    • N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-9H-xanthene-9-carboxamide
    • AKOS032465870
    • F6514-7596
    • 2097930-15-7
    • Inchi: 1S/C18H16N4O2/c23-18(19-11-12-22-20-9-10-21-22)17-13-5-1-3-7-15(13)24-16-8-4-2-6-14(16)17/h1-10,17H,11-12H2,(H,19,23)
    • InChI Key: SYQOWKDBZBDBTA-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2C(C(NCCN2N=CC=N2)=O)C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 320.12732577g/mol
  • Monoisotopic Mass: 320.12732577g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 419
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 69Ų

N-2-(2H-1,2,3-triazol-2-yl)ethyl-9H-xanthene-9-carboxamide Pricemore >>

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Additional information on N-2-(2H-1,2,3-triazol-2-yl)ethyl-9H-xanthene-9-carboxamide

Introduction to N-2-(2H-1,2,3-triazol-2-yl)ethyl-9H-xanthene-9-carboxamide (CAS No. 2097930-15-7)

N-2-(2H-1,2,3-triazol-2-yl)ethyl-9H-xanthene-9-carboxamide, identified by its CAS number 2097930-15-7, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This xanthene derivative features a unique structural motif that has garnered attention for its potential applications in drug development and molecular recognition. The presence of a 2H-1,2,3-triazol moiety in its molecular structure suggests a high degree of chemical versatility, which can be exploited for various biological interactions.

The compound’s backbone consists of a xanthene core, which is well-documented for its role in photodynamic therapy and as a fluorescent marker in biological assays. The xanthene group is further functionalized with an amide linkage to an ethyl chain that incorporates the triazol ring. This specific arrangement not only enhances the compound’s solubility and bioavailability but also opens up possibilities for its use in targeted drug delivery systems.

Recent advancements in the field of medicinal chemistry have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. The 1,2,3-triazol ring is particularly noteworthy due to its stability and ability to form hydrogen bonds, making it an excellent candidate for designing molecules that interact with biological targets. In particular, the triazolyl-substituted xanthene has shown promise in inhibiting certain enzymes and receptors implicated in inflammatory and infectious diseases.

One of the most compelling aspects of N-2-(2H-1,2,3-triazol-2-yl)ethyl-9H-xanthene-9-carboxamide is its potential as a scaffold for further derivatization. Researchers have been exploring various strategies to modify this compound to improve its pharmacological properties. For instance, appending additional functional groups to the triazol ring or the xanthene core could lead to enhanced binding affinity or selectivity towards specific biological targets. Such modifications are crucial for optimizing drug candidates for clinical trials.

In vitro studies have begun to unravel the mechanistic aspects of this compound’s interaction with biological systems. Initial experiments suggest that it can modulate the activity of enzymes such as kinases and phosphodiesterases, which are key players in cellular signaling pathways. The ability to influence these pathways makes N-2-(2H-1,2,3-triazol-2-yl)ethyl-9H-xanthene-9-carboxamide a valuable tool for investigating disease mechanisms and developing new therapeutic approaches.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex framework efficiently. The synthesis route also emphasizes sustainability by minimizing waste and maximizing yield, aligning with modern pharmaceutical industry standards.

The pharmacokinetic profile of N-2-(2H-1,2,3-triazol-2-yl)ethyl-9H-xanthene-9-carboxamide is another area of active investigation. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its suitability for therapeutic use. Preliminary data indicate that it exhibits favorable pharmacokinetic properties, including reasonable bioavailability and moderate metabolic clearance rates. These characteristics make it a promising candidate for further development into a drug candidate.

One particularly intriguing application of this compound is in the field of photodynamic therapy (PDT). Xanthene derivatives are known for their ability to generate reactive oxygen species upon irradiation with light, leading to the destruction of target cells. The incorporation of a triazol ring into the xanthene structure may enhance this phototoxic effect while reducing side effects associated with traditional PDT agents. This opens up possibilities for treating cancers and other degenerative diseases more effectively.

The role of computational chemistry in studying N-2-(2H-1,2,3-triazol-2-yl)ethyl-9H-xanthene-9-carboxamide cannot be overstated. Molecular modeling techniques have been used to predict how this compound interacts with biological targets at the atomic level. These simulations provide critical insights into binding affinities and potential side effects before expensive experimental trials are conducted. Such computational approaches are becoming increasingly integral to modern drug discovery pipelines.

In conclusion, N-2-(2H-1,2,3-triazol-2-yloxyethyl)-9H-xanthene carboxamide (CAS No. 2097930157) represents a fascinating example of how structural innovation can lead to novel therapeutic agents. Its unique combination of chemical features makes it a versatile molecule with applications spanning multiple areas of biomedical research. As further studies continue to elucidate its properties and potential uses,this compound is poised to make significant contributions to the development of new treatments for various diseases.

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